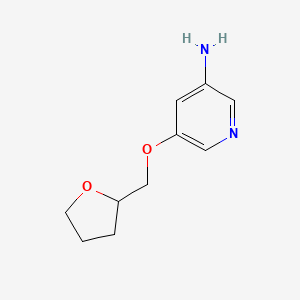
5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine is a chemical compound with the molecular formula C10H14N2O2 It is characterized by the presence of a tetrahydrofuran ring attached to a pyridine ring via a methoxy linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine typically involves the reaction of 5-hydroxy-3-pyridinamine with tetrahydrofuran-2-carbaldehyde in the presence of a base. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydride and potassium carbonate, while the reduction step often employs sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: N-bromosuccinimide, halogenated reagents
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Tetrahydropyridine derivatives
Substitution: Halogenated pyridine derivatives
科学研究应用
5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and modulating biochemical pathways. Additionally, it may interact with receptor proteins, altering signal transduction processes and affecting cellular responses.
相似化合物的比较
Similar Compounds
- 5-Methoxy-6-(tetrahydrofuran-2-yl)pyridin-3-amine
- 2-Bromo-5-((tetrahydrofuran-2-yl)methoxy)pyridine
- 5-((Tetrahydrofuran-2-yl)methoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
5-((Tetrahydrofuran-2-yl)methoxy)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the tetrahydrofuran ring enhances its solubility and stability, making it a valuable compound for various applications.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
5-(oxolan-2-ylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H14N2O2/c11-8-4-10(6-12-5-8)14-7-9-2-1-3-13-9/h4-6,9H,1-3,7,11H2 |
InChI 键 |
OIXHPTRMUDOQOH-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)COC2=CN=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


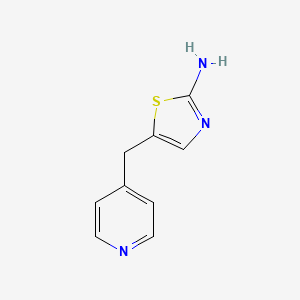

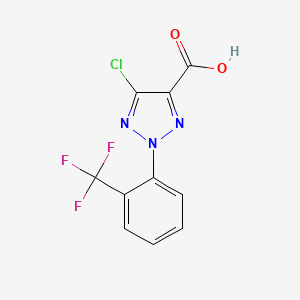


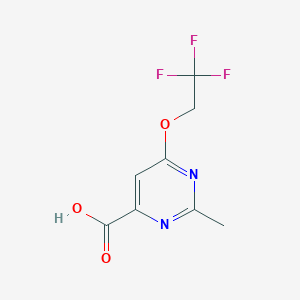

![3-(1-Oxo-8,9,10,11-tetrahydro-1H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)propanoic acid](/img/structure/B11778942.png)

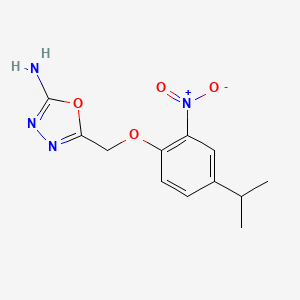
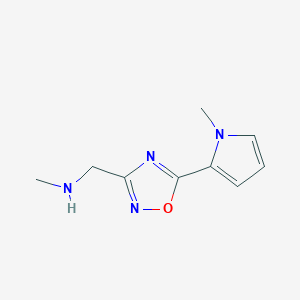
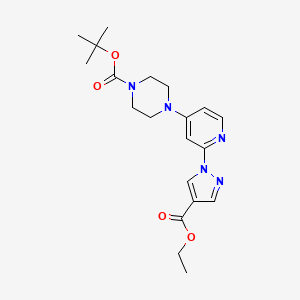
![2-(3-Chlorophenyl)-5-((2,6-dimethylpiperidin-1-yl)methyl)benzo[d]oxazole](/img/structure/B11778965.png)
![3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B11778977.png)
